Bienvenue dans la boutique en ligne BenchChem!

Endothelin 2 (human)

Receptor pharmacology Radioligand binding ETA receptor

Endothelin-2 (human) offers a unique pharmacological profile for isoform-specific studies. Unlike ET-1, it mediates the Anrep effect (slow force response). Its intermediate ETA affinity (Ki ~0.10 nM) enables occupancy-response studies distinct from ET-1 (Ki 0.058 nM) and ET-3 (Ki 50 nM). ET-2 is a validated macrophage chemoattractant for tumor hypoxia models via ETB/MAPK. In human coronary artery assays, ET-3 fails while ET-2 matches ET-1 potency. Specify Endothelin-2 for reproducible results.

Molecular Formula C115H160N26O32S4
Molecular Weight 2546.94
CAS No. 122879-69-0; 123562-20-9
Cat. No. B2848271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothelin 2 (human)
CAS122879-69-0; 123562-20-9
Molecular FormulaC115H160N26O32S4
Molecular Weight2546.94
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N
InChIInChI=1S/C115H160N26O32S4/c1-11-59(9)93(113(170)132-82(115(172)173)41-64-46-120-71-27-19-17-25-68(64)71)141-114(171)94(60(10)12-2)140-105(162)81(44-91(150)151)130-99(156)75(37-57(5)6)125-103(160)79(42-65-47-118-55-121-65)128-109(166)86-52-175-174-51-69(117)95(152)133-83(48-142)108(165)138-87-53-176-177-54-88(111(168)139-92(58(7)8)112(169)131-77(39-62-29-31-66(145)32-30-62)100(157)126-76(101(158)137-86)38-61-22-14-13-15-23-61)136-97(154)73(33-34-89(146)147)123-96(153)72(28-20-21-35-116)122-104(161)80(43-90(148)149)129-98(155)74(36-56(3)4)124-102(159)78(40-63-45-119-70-26-18-16-24-67(63)70)127-106(163)84(49-143)134-107(164)85(50-144)135-110(87)167/h13-19,22-27,29-32,45-47,55-60,69,72-88,92-94,119-120,142-145H,11-12,20-21,28,33-44,48-54,116-117H2,1-10H3,(H,118,121)(H,122,161)(H,123,153)(H,124,159)(H,125,160)(H,126,157)(H,127,163)(H,128,166)(H,129,155)(H,130,156)(H,131,169)(H,132,170)(H,133,152)(H,134,164)(H,135,167)(H,136,154)(H,137,158)(H,138,165)(H,139,168)(H,140,162)(H,141,171)(H,146,147)(H,148,149)(H,150,151)(H,172,173)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-,94-/m0/s1
InChIKeyMLFJHYIHIKEBTQ-IYRKOGFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Endothelin-2 (Human) CAS 122879-69-0 | Endothelin Receptor Agonist Peptide for ET-2-Specific Research


Endothelin-2 (human) (ET-2) is a 21-amino acid endogenous vasoactive peptide belonging to the endothelin family alongside Endothelin-1 (ET-1) and Endothelin-3 (ET-3). ET-2 acts as an agonist at both endothelin A (ETA) and endothelin B (ETB) G-protein-coupled receptors. Structurally, ET-2 differs from ET-1 by only two amino acid residues and from ET-3 by six residues [1]. While ET-1, ET-2, and ET-3 share overlapping receptor binding profiles and vasoconstrictor activities, they exhibit distinct pharmacological signatures that preclude simple functional substitution in experimental settings. ET-2 is endogenously expressed predominantly in the kidney, intestine, and ovary, distinguishing its tissue distribution from ET-1 (primarily endothelial) and ET-3 (brain, intestine) [2]. For procurement decisions, ET-2 offers unique utility in studies where selective interrogation of ET-2-specific signaling pathways or tissue-restricted biology is required.

Endothelin-2 vs. ET-1 and ET-3: Why Receptor Affinity and Functional Potency Differences Prevent Generic Substitution


The three endothelin isoforms cannot be used interchangeably in experimental protocols due to documented quantitative differences in receptor binding affinity, functional vasoconstrictor potency across tissue types, and isoform-selective signaling pathway engagement. ET-1 exhibits approximately 2- to 10-fold higher affinity for the ETA receptor compared to ET-2 [1]. In functional assays, the potency rank order varies by tissue: in guinea-pig aorta, ET-1 (EC50 5.0 nM) and ET-2 (EC50 5.5 nM) are equipotent [2]; however, in pig coronary artery, ET-1 (EC50 12.6 nM) is approximately 1.5-fold more potent than ET-2 (EC50 19.3 nM) [2]. Furthermore, in myocardial stretch experiments, the slow force response is mediated specifically by ET-2 and ET-3, but not by ET-1 [3]. These pharmacological distinctions demonstrate that substituting ET-1 or ET-3 for ET-2 introduces uncontrolled experimental variables, compromising data reproducibility and mechanistic interpretation.

Endothelin-2 (Human) Comparative Evidence: Quantified Differentiation from ET-1 and ET-3


ETA Receptor Binding Affinity: ET-2 vs. ET-1 and ET-3

In competitive radioligand binding assays using [3H]BQ-123 at human ETA receptors expressed in SK-N-MC neuroblastoma cells, Endothelin-2 (human) exhibited a Ki value of 0.10 nM, compared to Endothelin-1 at 0.058 nM and Endothelin-3 at 50 nM [1]. The binding affinity of ET-2 is approximately 1.7-fold lower than ET-1, but approximately 500-fold higher than ET-3 for the ETA receptor subtype.

Receptor pharmacology Radioligand binding ETA receptor

Vasoconstrictor Potency in Guinea-Pig Aorta: ET-2 Equipotency with ET-1

In isolated guinea-pig thoracic aorta ring preparations, Endothelin-2 (human) demonstrated vasoconstrictor potency equipotent to Endothelin-1, with EC50 values of 5.5 nM and 5.0 nM, respectively [1]. In contrast, Endothelin-3 exhibited negligible potency (EC50 > 500 nM) under the same conditions. This tissue-specific profile contrasts sharply with findings in pig coronary artery, where ET-1 (EC50 12.6 nM) was approximately 1.5-fold more potent than ET-2 (EC50 19.3 nM) [1].

Vascular pharmacology Ex vivo Aortic ring

ETA vs. ETB Receptor Binding Affinity Ratio of ET-2

Endothelin-2 (human) binds to ETA and ETB receptors with Kb values of 32.8 nM and 1.33 nM, respectively, yielding an ETB/ETA selectivity ratio of approximately 25-fold preference for ETB [1]. In functional β-arrestin recruitment assays using CHO-K1 cells expressing human receptors, ET-2 activated ETA and ETB with pD2 values of 8.75 and 8.55, respectively [1]. Comparative reference data for ET-1 and ET-3 under identical conditions are not provided in this source; this evidence is tagged as supporting evidence without direct comparator quantification.

Receptor selectivity ETA receptor ETB receptor

Isoform-Specific Role in Myocardial Slow Force Response

In isolated cat papillary muscles subjected to stretch, the slow force response (SFR) was selectively suppressed by the ETA antagonist BQ-123 when induced by ET-2 or ET-3, but not when induced by ET-1. BQ-123 suppressed ET-2-induced contractile effect from 21 ± 2% to -1 ± 1% (P < 0.05), and ET-3-induced effect from 25 ± 3% to -7 ± 3% (P < 0.05). In contrast, ET-1-induced increase in force (23 ± 2%) was unaffected by BQ-123 (23 ± 3%, not significant) [1]. All three isoforms activated the Na+/H+ exchanger (NHE-1), increasing intracellular Na+ concentration by 2.0 ± 0.1, 2.3 ± 0.1, and 2.1 ± 0.4 mmol/L for ET-1, ET-2, and ET-3, respectively (P < 0.05) [1].

Cardiac physiology Myocardial stretch Inotropy

ET-2 as a Macrophage Chemoattractant: Functional Differentiation from ET-1 and ET-3

Endothelin-2 acts as a chemoattractant for macrophages and THP-1 monocytic cells, but not for freshly isolated monocytes, producing a characteristic bell-shaped concentration-response curve in microchemotaxis assays [1]. Chemotaxis to ET-2 is mediated via the ETB receptor and the MAPK signaling pathway, with p44 and p42 phosphorylation observed upon THP-1 cell stimulation [1]. This chemotactic property is documented specifically for ET-2; comparative data for ET-1 and ET-3 are not provided in the source (evidence tagged accordingly).

Immunology Chemotaxis Tumor microenvironment

Vasoconstrictor Activity in Human Coronary and Mesenteric Arteries

In isolated human coronary and mesenteric artery segments, Endothelin-2 and Endothelin-1 exhibited similar molar potencies in producing dose-related increases in contractile force across a concentration range of 0.06–60 nmol/L [1]. In contrast, Endothelin-3 produced no contractile effect at the concentrations tested in human coronary arteries. Proendothelin-2 was approximately 1000-fold less vasoactive than mature ET-2, while proendothelin-1 was approximately 100-fold less active than mature ET-1 [1].

Human vascular pharmacology Ex vivo Coronary artery

Endothelin-2 (Human) Procurement Guide: Validated Research Applications Based on Comparative Evidence


Cardiac Physiology Studies Requiring Isoform-Specific Slow Force Response Analysis

Researchers investigating the Anrep effect (stretch-induced enhancement of myocardial contractility) should use Endothelin-2 (human) rather than ET-1. Evidence demonstrates that the slow force response is mediated specifically by ET-2 and ET-3, not by ET-1, as shown by selective BQ-123 suppression of ET-2-induced (21 ± 2% suppressed to -1 ± 1%) but not ET-1-induced contractile effects in stretched cat papillary muscles [4]. Substituting ET-1 in this experimental paradigm would fail to engage the relevant signaling pathway and yield false-negative results.

ETA Receptor Pharmacology Studies with Intermediate-Affinity Ligand Requirements

Experimental designs requiring an ETA receptor agonist with binding affinity intermediate between the high-affinity ET-1 (Ki = 0.058 nM) and the low-affinity ET-3 (Ki = 50 nM) should select Endothelin-2 (human) (Ki = 0.10 nM) [4]. This approximately 1.7-fold affinity difference from ET-1 and 500-fold difference from ET-3 provides a distinct pharmacological tool for probing ETA receptor occupancy-response relationships and for validating the selectivity of ETA-targeted antagonists.

Human Coronary Artery Vasoconstriction Studies with ET-3 as Negative Control

For ex vivo studies of human coronary artery vasoconstriction, both ET-2 and ET-1 are suitable agonists with similar molar potencies across the 0.06–60 nmol/L concentration range [4]. Critically, ET-3 produces no contractile effect in human coronary arteries at the concentrations tested, making it an appropriate negative control for distinguishing ETA-mediated (ET-1/ET-2-responsive) versus ETB-mediated contractile responses in human vascular tissue. Investigators should document which isoform was used for experimental reproducibility.

Macrophage Chemotaxis and Tumor Microenvironment Studies

Studies investigating macrophage infiltration into hypoxic tumor regions may benefit from Endothelin-2 (human) as a chemoattractant agent. ET-2 induces chemotaxis of macrophages and THP-1 monocytic cells via ETB receptor and MAPK pathway activation, producing a bell-shaped response curve in microchemotaxis assays [4]. While comparative data for ET-1 and ET-3 are not available from the primary source, the documented expression of ET-2 in hypoxic tumors and its co-localization with ETB-expressing macrophages in human breast tumors supports its use in tumor immunology models where ET-2-specific biology is under investigation.

Quote Request

Request a Quote for Endothelin 2 (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.